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Compound of Interest |
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Compound Name: fluorophenoxy)aniline
hydrochloride
CAS No.: 1185297-43-1

Cat. No.: B1421145
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Content Type: Technical Whitepaper Subject: Molecular Weight Characterization, Synthesis,
and Analytical Profiling Target Audience: Medicinal Chemists, Process Development Scientists,
QA/QC Professionals

Executive Summary

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride is a diaryl ether building block. Its
structural integrity is pivotal for the efficacy of downstream kinase inhibitors, where the 3-
chloro-4-phenoxy motif often occupies the hydrophobic pocket of the ATP-binding site in
kinases. Precise determination of its molecular weight (MW) is not merely a theoretical exercise
but a stoichiometric necessity for Good Manufacturing Practice (GMP) synthesis, particularly
when calculating molar equivalents for coupling reactions (e.g., urea formation or heterocycle
installation).

Chemical Identity & Molecular Weight Analysis[1][2]
[3][4]

Structural Nomenclature

e |[UPAC Name: 3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride[1]
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e Common Name: 3-Chloro-4-(3-fluorophenoxy)benzenamine HCI[1]
e CAS Number (Free Base): 524953-60-4[2]
e CAS Number (HCI Salt): 1185297-43-1 (Representative for salt forms)

Molecular Weight Calculation

The molecular weight must be calculated with high precision to account for the isotopic
abundance of Chlorine (

VS
), which significantly impacts Mass Spectrometry (MS) validation.

Empirical Formula (Free Base):

Empirical Formula (HCI Salt):

Tahle 1: Stoichiometric Mass Breakdown (HC| Salt)
Atomic Subtotal o
Contributio
Element Symbol Count Mass Mass ( o
n %
(IUPAC) g/mol )
Carbon C 12 12.011 144.132 52.58%
Hydrogen H 10 1.008 10.080 3.68%
Chlorine Cl 2 35.450 70.900 25.86%
Fluorine F 1 18.998 18.998 6.93%
Nitrogen N 1 14.007 14.007 511%
Oxygen o} 1 15.999 15.999 5.84%
274.116
Total MW 100%
g/mol
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Critical Note on Stoichiometry: When using the hydrochloride salt in coupling reactions, you
must account for the 15.3% mass difference compared to the free base (MW 237.66 g/mol ).
Failure to adjust the weight charge will result in under-dosing the nucleophile, leading to

incomplete conversion of the electrophilic partner.

Synthetic Route & Manufacturing

The synthesis of this moiety typically follows a nucleophilic aromatic substitution (

) followed by a nitro reduction. This route is preferred over Buchwald-Hartwig coupling for cost-
efficiency at scale.

Reaction Scheme (Graphviz Visualization)

3,4-Dichloronitrobenzene
(Starting Material 1)

3-Fluorophenol
(Starting Material 2)

K2C03, DMF
100°C, SNAr

Fe/NH4CI or H2/Pd-C HCI (g) in Dioxane
Intermediate 1: Nitro Reduction Free Base: Salt Formation Target Product:
2-Chloro-1-(3-fluorophenoxy)-4-nitrobenzene 3-Chloro-4-(3-fluorophenoxy)aniline 3-Chloro-4-(3-fluorophenoxy)aniline HCI

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from commercially available precursors to the
hydrochloride salt.

Detailed Protocol
e Ether Formation (
):

o Reagents: 3,4-Dichloronitrobenzene (1.0 eq), 3-Fluorophenol (1.1 eq), Potassium
Carbonate (
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, 2.0 eq).

o Conditions: DMF or DMSO at 80-100°C for 4-6 hours.

o Mechanism: The chlorine at the 4-position is activated by the para-nitro group, allowing
selective displacement by the phenoxide. The chlorine at the 3-position remains intact due
to steric hindrance and lack of resonance activation.

o Checkpoint: Monitor disappearance of 3,4-dichloronitrobenzene by HPLC.
 Nitro Reduction:
o Method A (Lab Scale): Iron powder (Fe) and Ammonium Chloride (

) in Ethanol/Water. Reflux for 2 hours.

o Method B (Scale-Up): Catalytic hydrogenation (

, 50 psi) with Pd/C or Raney Nickel in Methanol.

o Purification: The free base aniline is often an oil or low-melting solid. It is extracted into
Ethyl Acetate and washed with brine.[3]

e Salt Formation:

[¢]

Dissolve the crude aniline in anhydrous 1,4-Dioxane or Diethyl Ether.

[e]

Add 4M HCI in Dioxane dropwise at 0°C.

o

The hydrochloride salt precipitates as a white to off-white solid.

[¢]

Filtration: Collect under nitrogen to prevent oxidation.

Analytical Characterization (QC)[1]

To validate the identity and purity of the synthesized material, the following analytical
parameters should be met.

Proton NMR ( -NMR) Expectations

© 2026 BenchChem. All rights reserved. 417 Tech Support


https://www.chemicalbook.com/synthesis/3-chloro-4-3-chlorophenoxy-aniline.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1421145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Solvent: DMSO-
e Amine Protons: Broad singlet at

9.0-10.0 ppm (indicative of
in salt form).

e Aromatic Region (
6.5—-7.5 ppm):

o Ring A (Aniline side): Distinct coupling pattern for 1,3,4-substitution. Look for a doublet (d)
at position 5 (ortho to ether), a doublet of doublets (dd) at position 6, and a doublet (d) at
position 2 (ortho to CI).

o Ring B (Phenoxy side): Complex multiplet due to 3-fluoro substitution. The fluorine will

cause

coupling, splitting signals further.

Mass Spectrometry (LC-MS)

« lonization: ESI+ (Electrospray lonization, Positive Mode).
e Parentlon (

): 238.04 m/z (based on

).

* |sotopic Pattern: You must observe a characteristic 3:1 ratio between m/z 238 and 240,
confirming the presence of a single Chlorine atom.

Purity Specification (HPLC)
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

e Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.
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e Detection: UV at 254 nm.
o Acceptance Criteria: >98.0% area purity.

o Key Impurity: Residual 3-fluorophenol (retention time usually earlier than product) or
unreduced nitro intermediate (retention time significantly later).

Handling & Stability
» Hygroscopicity: HCI salts of anilines are moderately hygroscopic. Store in a desiccator.

o Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. Store
under Argon or Nitrogen at -20°C for long-term retention.

o Safety: This compound is a halogenated aromatic amine. Handle with extreme caution
(potential genotoxicity). Use full PPE including a respirator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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